N-cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a cycloheptyl group attached to the acetamide nitrogen and a phenyl-substituted pyridazinone core. The cycloheptyl group introduces steric bulk, which may influence solubility, binding affinity, and metabolic stability compared to smaller substituents in related compounds.
Properties
IUPAC Name |
N-cycloheptyl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(20-16-10-6-1-2-7-11-16)14-22-19(24)13-12-17(21-22)15-8-4-3-5-9-15/h3-5,8-9,12-13,16H,1-2,6-7,10-11,14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMQNJCHCYCUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C19H23N3O2
- Molecular Weight : 325.41 g/mol
- CAS Number : 898188-93-7
The compound is classified as an acetamide derivative with a pyridazinone core, which is known for diverse biological activities, including anti-inflammatory and analgesic properties.
This compound interacts with specific biological targets, including enzymes and receptors involved in various cellular pathways. Its mechanism may involve modulation of receptor activity, leading to significant biological responses.
Case Studies and Research Findings
-
Anti-Cancer Activity :
- Research has indicated that compounds similar to this compound exhibit potential anti-cancer properties by targeting the c-Met receptor tyrosine kinase, which is implicated in tumor growth and metastasis. Studies have shown that pyridazinone derivatives can inhibit cell proliferation in various cancer cell lines.
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Anti-inflammatory Effects :
- A study investigated the anti-inflammatory effects of pyridazinone derivatives, revealing that they could significantly reduce inflammatory markers in vitro. The compound's ability to inhibit the production of pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases.
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Analgesic Properties :
- Preliminary studies have demonstrated that this compound exhibits analgesic effects comparable to standard analgesics in pain models. This effect may be mediated through central nervous system pathways.
Biological Activity Table
| Biological Activity | Effect | Reference |
|---|---|---|
| Anti-Cancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of cytokines | |
| Analgesic | Pain relief |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazinone Core : This involves cyclization reactions using appropriate reagents under controlled conditions.
- Acetamide Formation : The final step often involves acylation reactions to introduce the acetamide functional group.
Synthesis Table
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | Various reagents | Formation of pyridazinone core |
| Acylation | Acetic anhydride or similar | Formation of the acetamide |
Comparison with Similar Compounds
Structural and Electronic Effects
- Cycloheptyl vs. Aromatic Substituents : The cycloheptyl group in the target compound is bulkier than the methoxyphenyl or fluorophenyl groups in analogs (e.g., ). This may reduce water solubility (predicted logP ~3.5–4.0) but enhance membrane permeability and target residence time.
- In contrast, methoxy groups (e.g., ) donate electron density, affecting binding kinetics.
Pharmacological Potential
- COX Inhibition : Analogs with methoxypyridine or methoxyphenyl groups (e.g., ) have shown COX inhibitory activity, suggesting the target compound may share this mechanism.
- PDE4 Targeting : Fluorinated analogs (e.g., ) are linked to PDE4 inhibition, a pathway relevant to inflammatory diseases. The cycloheptyl group’s steric effects could modulate selectivity for PDE isoforms.
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for N-cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones. Subsequent functionalization includes alkylation or amide coupling. For example:
Pyridazinone formation : React phenylglyoxal with hydrazine hydrate under reflux in ethanol to yield 3-phenylpyridazin-6(1H)-one .
Acetamide linkage : Couple the pyridazinone with bromoacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 0–25°C .
Cycloheptyl substitution : React the intermediate with cycloheptylamine under basic conditions (e.g., K₂CO₃) in acetonitrile at 60–80°C .
- Critical factors : Temperature control during amide coupling minimizes side reactions (e.g., racemization), while solvent polarity affects cyclization efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Key signals include the pyridazinone carbonyl (δ ~165 ppm in ¹³C) and cycloheptyl protons (δ 1.4–1.8 ppm, multiplet in ¹H) .
- HRMS : Molecular ion peak at m/z 353.1764 (calculated for C₁₉H₂₃N₃O₂) .
- HPLC : Reverse-phase C18 column (ACN/water, 0.1% TFA) confirms purity (>98%) and absence of hydrolyzed byproducts .
- X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding patterns in the pyridazinone core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer : SAR studies focus on modifying three regions:
- Pyridazinone core : Introduce electron-withdrawing groups (e.g., -NO₂ at C5) to enhance electrophilicity and target binding .
- Phenyl substituent : Replace with heteroaromatic rings (e.g., thiophene) to modulate lipophilicity and π-π stacking .
- Cycloheptyl group : Test smaller (cyclopentyl) or bulkier (adamantyl) substituents to probe steric effects on receptor binding .
- Assay design : Use in vitro enzyme inhibition (e.g., COX-2) and cell-based assays (e.g., TNF-α suppression in macrophages) to quantify activity changes. Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) correlate structural modifications with efficacy .
Q. How should conflicting data on its anti-inflammatory vs. cytotoxic effects be resolved?
- Methodological Answer : Contradictory results often arise from assay specificity or off-target effects. Resolve via:
Selectivity profiling : Compare IC₅₀ values across related targets (e.g., COX-1 vs. COX-2, NF-κB vs. AP-1 pathways) .
Cytotoxicity controls : Include parallel MTT assays on non-cancerous cells (e.g., HEK293) to distinguish therapeutic index .
Metabolite screening : LC-MS/MS identifies reactive metabolites (e.g., quinone intermediates) that may explain cytotoxicity .
In vivo validation : Use murine models (e.g., carrageenan-induced paw edema) with histopathology to confirm target-specific anti-inflammatory activity .
Q. What strategies mitigate poor aqueous solubility during formulation for in vivo studies?
- Methodological Answer : Address solubility limitations via:
- Prodrug design : Introduce phosphate esters at the acetamide group, which hydrolyze in vivo to the active form .
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability .
- Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) for intravenous dosing, ensuring hemocompatibility (hemolysis <5%) .
- Solid dispersions : Spray-dry with HPMCAS-LF to create amorphous dispersions, improving dissolution rate (pH 6.8 buffer) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
